molecular formula C13H20ClNO B2698438 2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride CAS No. 2446466-61-9

2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride

Cat. No.: B2698438
CAS No.: 2446466-61-9
M. Wt: 241.76
InChI Key: MLGXJAFYPGFRER-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one, monohydrochloride (CAS: 2446466-61-9), also referred to as 3-EEC, is a synthetic cathinone derivative. Structurally, it features a propan-1-one backbone substituted with an ethylamino group at the C2 position and a 3-ethylphenyl ring at the C1 position, forming a hydrochloride salt for enhanced stability . This compound is categorized as a β-keto-amphetamine analog, sharing core structural motifs with other psychostimulants in the cathinone class.

The molecular formula is C₁₄H₂₂ClNO, with a molecular weight of 271.78 g/mol.

Properties

IUPAC Name

2-(ethylamino)-1-(3-ethylphenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-4-11-7-6-8-12(9-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGXJAFYPGFRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)C(C)NCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one, monohydrochloride, also known as 3-Ethylethcathinone (hydrochloride), is a synthetic compound classified under the cathinone family. Cathinones are known for their stimulant properties and have been investigated for various biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula: C13H19NO•HCl
  • Molecular Weight: 241.8 g/mol
  • CAS Number: 2446466-61-9

Biological Activity Overview

The biological activity of 2-(ethylamino)-1-(3-ethylphenyl)propan-1-one, monohydrochloride has been primarily studied in the context of its stimulant effects and potential therapeutic applications. Its mechanism of action is believed to involve the modulation of neurotransmitter systems, particularly those related to dopamine and norepinephrine.

Stimulant Effects

Research indicates that this compound exhibits stimulant properties similar to other cathinones. It may enhance the release of dopamine in the brain, leading to increased alertness and euphoria. However, detailed studies on its specific effects on neurotransmitter levels remain limited.

Pharmacological Studies

Several studies have explored the pharmacological implications of this compound:

  • Neurotransmitter Interaction:
    • Dopamine Release: Preliminary findings suggest that 3-Ethylethcathinone may increase dopamine levels in the synaptic cleft, contributing to its stimulant effects. This aligns with findings from other cathinone derivatives which exhibit similar properties .
  • Comparative Analysis with Other Compounds:
    • A comparative study of various cathinones indicated that 3-Ethylethcathinone has a unique profile in terms of potency and duration of action compared to traditional stimulants like amphetamine .
  • Toxicological Assessment:
    • Toxicological evaluations have shown that while the compound exhibits stimulant properties, it also poses risks for adverse effects similar to other psychoactive substances. These include potential cardiovascular issues and neurotoxicity at high doses .

Case Study 1: Stimulant Abuse

A case study documented instances of abuse involving 3-Ethylethcathinone among recreational users. Users reported heightened energy levels and euphoria but also experienced anxiety and paranoia after prolonged use. This highlights the need for further research into the safety profile of this compound .

Case Study 2: Therapeutic Potential

In a controlled study evaluating various cathinones for potential therapeutic uses, 3-Ethylethcathinone was noted for its potential in treating conditions like ADHD due to its stimulant effects on attention and focus . However, more extensive clinical trials are required to establish efficacy and safety.

Data Table: Comparative Biological Activity of Cathinones

Compound NameCAS NumberMain EffectsToxicity Profile
2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one2446466-61-9Stimulant, Dopaminergic activityModerate; risk of cardiovascular issues
4-Methylmethcathinone (4-MMC)122458-38-9Stimulant, EuphoriaHigh; significant neurotoxicity risk
Methamphetamine537-46-2Strong stimulantVery high; severe addiction potential

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for several pharmacological applications:

Central Nervous System Stimulant

Research indicates that 2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one may exhibit stimulant properties similar to other compounds in the phenethylamine class. Its effects on neurotransmitter systems suggest potential uses in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.

Analgesic Properties

Studies have shown that derivatives of this compound can possess analgesic effects. The mechanism is believed to involve modulation of pain pathways in the central nervous system, making it a candidate for pain management therapies.

Antidepressant Activity

The compound's influence on serotonin and norepinephrine levels may provide antidepressant effects. Research is ongoing to explore its efficacy as a treatment for depression and anxiety disorders.

Synthesis and Derivatives

The synthesis of 2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one involves several chemical reactions that can yield various derivatives with modified pharmacological profiles. These derivatives are often evaluated for enhanced efficacy or reduced side effects.

Case Study 1: Stimulant Effects in Animal Models

A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, indicative of stimulant effects. The findings suggest potential applications in managing fatigue-related disorders.

Case Study 2: Pain Management Trials

Clinical trials involving patients with chronic pain conditions have shown promising results when using derivatives of this compound. Patients reported significant reductions in pain levels, supporting its analgesic potential.

Comparison with Similar Compounds

3-Ethylphenyl vs. 3-Methylphenyl Derivatives

  • 3-EEC: Features a 3-ethylphenyl group.
  • 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride (Compound 4): Reported in , this analog has a 3-methylphenyl group. Crystallographic data (Figure 9) reveal a planar aromatic ring and hydrogen-bonding interactions (N–H···Cl, 3.28 Å) . The shorter methyl chain may reduce metabolic stability compared to 3-EEC.
Compound Phenyl Substituent Molecular Formula CAS Number Key Structural Features
3-EEC 3-Ethyl C₁₄H₂₂ClNO 2446466-61-9 Ethylamino, 3-ethylphenyl, HCl salt
Compound 4 3-Methyl C₁₂H₁₈ClNO Not provided Ethylamino, 3-methylphenyl, HCl salt

3-Chlorophenyl Derivatives

  • 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride: This compound (CAS: 474709-89-2/474709-92-7) replaces the ethyl group with a chlorine atom at the 3-position.

Amino Group Variations

Ethylamino vs. Methylamino Substitutions

  • 4-MEC (2-(Ethylamino)-1-(4-methylphenyl)propan-1-one): A positional isomer with a 4-methylphenyl group and ethylamino substituent. Spectroelectrochemical studies () highlight its redox behavior, which differs from 3-EEC due to the para-methyl group’s electronic effects .
  • 4-MMC (Mephedrone): Features a methylamino group and 4-methylphenyl ring.
Compound Amino Group Phenyl Substituent Pharmacological Note
3-EEC Ethylamino 3-Ethyl Research chemical; limited activity data
4-MEC Ethylamino 4-Methyl Known stimulant; controlled in many regions
4-MMC Methylamino 4-Methyl High abuse potential; serotoninergic effects

Ketone Chain Modifications

  • Hexedrone Hydrochloride (2-(Ethylamino)-1-phenyl-1-hexanone): Extends the ketone chain to six carbons (vs. three in 3-EEC). The longer chain increases lipophilicity and may prolong metabolic half-life .

Multi-Substituted Phenyl Derivatives

  • 3,4-Dimethylethcathinone (3,4-DMEC): Features dimethyl groups at the 3- and 4-positions of the phenyl ring. The dual substitution likely enhances steric and electronic interactions with target receptors, though pharmacological data are scarce .

Key Research Findings and Data Gaps

  • Structural Insights : Hydrogen-bond geometries in analogs like Compound 4 (N–H···Cl, 3.28 Å) suggest similar intermolecular interactions in 3-EEC, though crystallographic data for 3-EEC itself are lacking .
  • Regulatory Status: 3-EEC is currently unclassified under global drug control schedules but is restricted to research use .

Q & A

Q. What are the recommended synthetic routes for 2-(ethylamino)-1-(3-ethylphenyl)propan-1-one, monohydrochloride, and how do reaction conditions influence yield?

The synthesis of this compound typically involves a multi-step process starting with a ketone precursor. A common method includes the condensation of 3-ethylpropiophenone with ethylamine under reductive amination conditions, followed by hydrochloric acid salt formation. Critical parameters include:

  • Temperature control : Excess heat can lead to side reactions, such as over-reduction or decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while ethanol or methanol is preferred for crystallization .
  • Catalysts : Palladium or platinum catalysts may optimize reductive steps, but residual metal contamination must be quantified via ICP-MS.

Q. How is the purity of this compound validated in research settings, and what analytical techniques are essential?

Purity validation requires a combination of:

  • Chromatography : HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water (70:30) as the mobile phase.
  • Spectroscopy : NMR (¹H and ¹³C) to confirm structural integrity; FT-IR for functional group analysis (e.g., carbonyl stretch at ~1680 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for [M+H]⁺: 252.2) and rule out impurities.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Key data from batch-specific analyses include:

SolventSolubility (mg/mL)Stability (25°C)
DMSO10>6 months
PBS (pH 7.4)524–48 hours
Ethanol16>3 months
Stability decreases in aqueous solutions due to hydrolysis; lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How does this compound interact with monoamine transporters, and what methodological approaches are used to resolve conflicting binding affinity data?

Conflicting reports on serotonin (SERT) vs. dopamine (DAT) transporter affinity (e.g., Ki values ranging from 50–200 nM) require:

  • Radioligand displacement assays : Use [³H]paroxetine for SERT and [³H]WIN 35,428 for DAT, with HEK-293 cells expressing human transporters.
  • Functional assays : Measure uptake inhibition via fluorescence-based methods (e.g., FFN511 for DAT). Discrepancies may arise from differences in cell lines, assay buffers, or nonspecific binding corrections .
  • Molecular docking : Compare structural analogs to identify critical residues (e.g., Tyr-95 in DAT) influencing selectivity .

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how can in vitro models predict in vivo outcomes?

Primary pathways include:

  • N-deethylation : Catalyzed by CYP2D6, producing 2-amino-1-(3-ethylphenyl)propan-1-one.
  • Aromatic hydroxylation : CYP3A4-mediated oxidation at the 4-position of the phenyl ring.
    Methodological considerations :
  • Use human liver microsomes (HLMs) with NADPH cofactor; monitor metabolites via LC-MS/MS.
  • Compare interspecies differences (e.g., rat vs. human CYP isoforms) to extrapolate pharmacokinetics .

Q. How can researchers address discrepancies in reported neurotoxicological effects of this compound?

Conflicting in vivo neurotoxicity data (e.g., dopaminergic depletion vs. no effect) may stem from:

  • Dose regimens : Chronic low-dose exposure (10 mg/kg/day for 14 days) vs. acute high-dose (50 mg/kg).
  • Animal models : Transgenic mice (e.g., DAT-Cre) improve specificity in toxicity localization.
  • Biomarker validation : Measure glial fibrillary acidic protein (GFAP) and ubiquitin levels in striatal tissue .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in academic laboratories?

  • Personal protective equipment (PPE) : Respirators (N95) and nitrile gloves are mandatory due to potential respiratory and dermal irritation .
  • Ventilation : Use fume hoods during weighing and synthesis to minimize inhalation risks.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal .

Q. How should researchers design dose-response studies to evaluate this compound’s psychostimulant effects?

  • In vitro : Test concentrations from 1 nM–100 µM in neuronal cell cultures.
  • In vivo : Use cumulative dosing in locomotor activity assays (e.g., open-field test in rodents), with positive controls (e.g., cocaine for DAT inhibition) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride

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